molecular formula C8H7F5O2S B1467617 2-Methoxy-5-(pentafluorosulfur)benzaldehyde CAS No. 1240256-83-0

2-Methoxy-5-(pentafluorosulfur)benzaldehyde

Cat. No. B1467617
CAS RN: 1240256-83-0
M. Wt: 262.2 g/mol
InChI Key: OGTUEXGICSOCIV-UHFFFAOYSA-N
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Description

“2-Methoxy-5-(pentafluorosulfur)benzaldehyde” is a chemical compound with the molecular formula C8H7F5O2S . It is listed under the CAS number 1240256-83-0 .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-5-(pentafluorosulfur)benzaldehyde” consists of a benzene ring substituted with a methoxy group (OCH3) at the 2-position and a pentafluorosulfur group at the 5-position . The exact 3D structure would require further computational or experimental studies for determination .

Scientific Research Applications

Spectroscopic Studies and Structural Analysis

  • A compound similar to 2-Methoxy-5-(pentafluorosulfur)benzaldehyde, specifically 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, has been synthesized and characterized using various spectroscopic techniques and X-ray analysis. This compound, with its unique structure and properties, could have potential applications in the field of material science or chemical engineering (Özay et al., 2013).

Chemical Synthesis and Catalysis

  • Research has explored the use of benzaldehyde derivatives in enzyme-catalyzed asymmetric C–C bond formation. This research is significant for developing new synthetic methods in organic chemistry, potentially including compounds like 2-Methoxy-5-(pentafluorosulfur)benzaldehyde (Kühl et al., 2007).

Solid Phase Organic Synthesis

  • Benzaldehyde derivatives have been investigated for use as linkers in solid phase organic synthesis. The study of these compounds could offer insights into more efficient synthesis techniques, which could be applicable to a wide range of chemical compounds, including 2-Methoxy-5-(pentafluorosulfur)benzaldehyde (Swayze, 1997).

Pharmacological and Biomedical Applications

  • Some benzaldehyde derivatives are studied for their potential pharmacological and biomedical applications. For instance, 4,5-Dihydroxy-2-Methoxy-Benzaldehyde, a compound structurally related to 2-Methoxy-5-(pentafluorosulfur)benzaldehyde, has been investigated for its inhibition of non-enzymatic glycosylation, which is significant in the context of diabetes research (Zhang Ke-chang, 2007).

Optical and Electronic Applications

  • The synthesis and optical properties of aluminum and zinc quinolates with substituted benzaldehydes, like 2-methoxy-benzaldehyde, have been studied. These compounds show potential for use in materials science, particularly in the development of new optical materials (Barberis & Mikroyannidis, 2006).

Mechanism of Action

The mechanism of action of “2-Methoxy-5-(pentafluorosulfur)benzaldehyde” is not clear from the available data. The compound’s reactivity would likely be influenced by the electron-donating methoxy group and the electron-withdrawing pentafluorosulfur group .

Future Directions

The future directions for research on “2-Methoxy-5-(pentafluorosulfur)benzaldehyde” could include further studies on its synthesis, reactivity, and potential applications. Given its unique structure, it may have potential uses in various fields such as medicinal chemistry or materials science .

properties

IUPAC Name

2-methoxy-5-(pentafluoro-λ6-sulfanyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F5O2S/c1-15-8-3-2-7(4-6(8)5-14)16(9,10,11,12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTUEXGICSOCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701213920
Record name (OC-6-21)-Pentafluoro(3-formyl-4-methoxyphenyl)sulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701213920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(pentafluorosulfur)benzaldehyde

CAS RN

1240256-83-0
Record name (OC-6-21)-Pentafluoro(3-formyl-4-methoxyphenyl)sulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240256-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-Pentafluoro(3-formyl-4-methoxyphenyl)sulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701213920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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